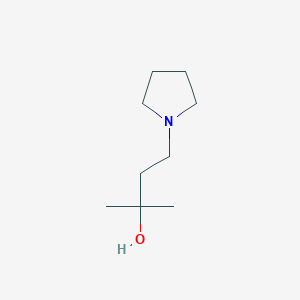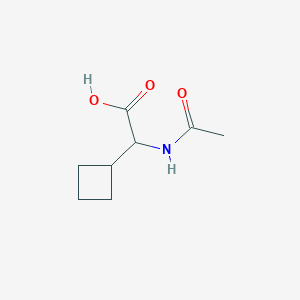![molecular formula C10H21N3O2 B1432519 Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate CAS No. 1553196-16-9](/img/structure/B1432519.png)
Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate
Übersicht
Beschreibung
“Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate” is a chemical compound with the molecular formula C10H21N3O2 . It has a molecular weight of 215.29 .
Molecular Structure Analysis
The molecular structure of “this compound” consists of a methylpiperazine ring attached to an ethylaminoacetate group . The compound has a molecular formula of C10H21N3O2 .Physical and Chemical Properties Analysis
“this compound” has a molecular weight of 215.29 . Other physical and chemical properties such as boiling point and storage conditions are not specified .Wissenschaftliche Forschungsanwendungen
Neuroprotective and Memory Enhancing Effects
Research has shown that derivatives of Methyl 2-{[2-(4-methylpiperazin-1-yl)ethyl]amino}acetate, particularly those with modifications in the piperazine ring, have been studied for their potential neuroprotective and memory-enhancing effects. A study by Zhang Hong-ying (2012) explored the effects of certain acetic ether derivatives on learning and memory reconstruction dysfunction in mice. The compounds demonstrated significant improvement in memory and learning capabilities, indicating potential therapeutic applications for cognitive disorders (Zhang Hong-ying, 2012).
Anticonvulsant Properties
Another area of interest is the exploration of anticonvulsant properties associated with compounds structurally related to this compound. Skolnick et al. (1989) investigated 1-aminocyclopropanecarboxylates, closely related to the chemical structure , for their potential in blocking convulsions induced by N-methyl-D-aspartate. The findings suggested potential application in treating neuropathologies linked to excessive activation of N-methyl-D-aspartate receptor-coupled cation channels, indicative of a broader therapeutic potential for similar compounds (Skolnick et al., 1989).
Central Nervous System Activity
Compounds with a similar structure have also been explored for their effects on the central nervous system, including antinociceptive and serotoninergic activities. Szacon et al. (2015) designed a series of N-substituted derivatives of 1-arylimidazolidyn-2-ylideneurea, showing significant central nervous system activity, including antinociceptive effects. This suggests the potential of this compound derivatives in developing new therapeutic agents for pain management (Szacon et al., 2015).
Serotonin Receptor Agonism
The pharmacological profile of compounds related to this compound includes serotonin receptor agonism, which can be relevant in treating various psychiatric and neurological disorders. Kimura et al. (2004) studied YM348, a compound showing high affinity for 5-HT(2C) receptors, demonstrating potential for therapeutic applications in psychiatric disorders by inducing penile erections and hypolocomotion in rats, mediated through 5-HT(2C) receptor agonism (Kimura et al., 2004).
Eigenschaften
IUPAC Name |
methyl 2-[2-(4-methylpiperazin-1-yl)ethylamino]acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H21N3O2/c1-12-5-7-13(8-6-12)4-3-11-9-10(14)15-2/h11H,3-9H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIJEFUAGLMIGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)CCNCC(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H21N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![methyl (2S)-2-[(3-aminopropyl)amino]-3-methylbutanoate](/img/structure/B1432443.png)





![(2R)-2-[(5-chlorothiophen-2-yl)formamido]-3-methylbutanoic acid](/img/structure/B1432456.png)


